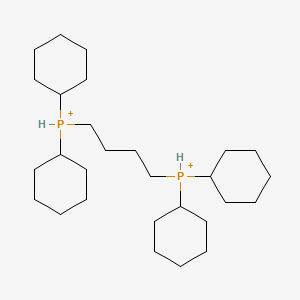

Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium is a chemical compound with the molecular formula C28H54B2F8P2This compound is primarily used in synthetic chemistry, particularly in the production of organic silicon .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium involves the reaction of dicyclohexylphosphine with 1,4-dibromobutane in the presence of a base. The reaction typically occurs under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in solid form and stored under inert atmosphere at room temperature to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the type of reaction and reagents used .

Aplicaciones Científicas De Investigación

Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential use in biological systems due to its unique chemical properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the production of organic silicon and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium involves its interaction with molecular targets through its phosphine groups. These interactions can lead to the formation of coordination complexes, which can then participate in various chemical reactions. The pathways involved include coordination to metal centers and subsequent catalytic processes .

Comparación Con Compuestos Similares

Similar Compounds

- 1,1’- (1,4-Butanediyl)bis[1,1-dicyclohexylphosphine] tetrafluoroborate

- 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)

Uniqueness

Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium is unique due to its specific structure, which allows it to form stable coordination complexes. This property makes it particularly useful in catalysis and other chemical applications.

Actividad Biológica

Dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium is a complex phosphonium compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C20H38P2

- Molecular Weight : 350.49 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a phosphonium cation that plays a crucial role in its biological activity. The presence of multiple cyclohexyl groups enhances its hydrophobic characteristics, which may influence its interaction with biological membranes and proteins.

This compound exhibits biological activity primarily through its interactions with cellular components. The phosphonium group can facilitate the transport of ions and small molecules across cell membranes, potentially impacting cellular signaling pathways.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxicity, particularly against breast cancer and leukemia cell lines.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 3.5 |

| K562 (Leukemia) | 10 | 4.0 |

| HEK293 (Normal Cells) | 52 | - |

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown promising antimicrobial activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Case Studies

- Breast Cancer Treatment : In a recent study, the administration of this compound to MCF-7 cells resulted in significant apoptosis, as evidenced by increased caspase-3 activity and Annexin V staining.

- Antifungal Properties : A study investigating the antifungal effects revealed that the compound inhibited the growth of Candida albicans at concentrations as low as 20 µg/mL, suggesting potential applications in treating fungal infections.

Propiedades

Fórmula molecular |

C28H54P2+2 |

|---|---|

Peso molecular |

452.7 g/mol |

Nombre IUPAC |

dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium |

InChI |

InChI=1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2/p+2 |

Clave InChI |

WNZGLXFLSFWPMP-UHFFFAOYSA-P |

SMILES canónico |

C1CCC(CC1)[PH+](CCCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.